![molecular formula C22H19N3O3S B6491989 N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(ethanesulfonyl)benzamide CAS No. 898459-40-0](/img/structure/B6491989.png)

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(ethanesulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

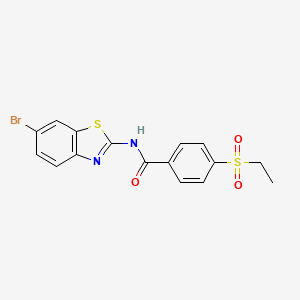

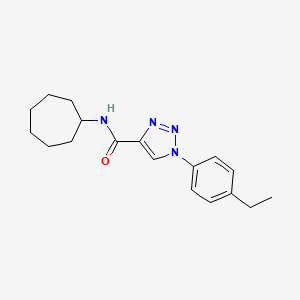

“N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(ethanesulfonyl)benzamide” is a complex organic compound. It contains a benzodiazole ring, which is a type of heterocyclic compound . Benzodiazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Synthesis Analysis

While the specific synthesis process for this compound is not available, benzodiazole derivatives are typically synthesized through reactions involving benzimidazole and other organic compounds . The synthesis is usually characterized by techniques such as 1H NMR, IR, and X-ray analysis .Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using X-ray crystallography . This allows for the determination of the crystal system, space group, and unit cell parameters .Chemical Reactions Analysis

The chemical reactions involving benzodiazole derivatives can be quite complex and are dependent on the specific substituents present in the molecule. The reactivity of these compounds can be influenced by factors such as the electron-donating or withdrawing nature of the substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(ethanesulfonyl)benzamide” would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Imidazole derivatives, including AB00680372-01, have shown antibacterial properties. Researchers explore their potential as novel antibiotics to combat bacterial infections .

Antimycobacterial Activity

AB00680372-01 may exhibit activity against mycobacteria, which cause diseases like tuberculosis. Investigating its efficacy against these pathogens is crucial for developing new treatments .

Anti-Inflammatory Effects

Imidazole compounds often possess anti-inflammatory properties. Researchers study AB00680372-01’s impact on inflammatory pathways, potentially leading to novel anti-inflammatory drugs .

Antitumor Potential

The derivatives of 1,3-diazole (imidazole) have been explored for their antitumor effects. AB00680372-01 could be investigated as a potential anticancer agent .

Antidiabetic Properties

Imidazole-based compounds may influence glucose metabolism. Researchers might explore AB00680372-01’s role in diabetes management and insulin sensitivity .

Antioxidant Activity

AB00680372-01 could exhibit antioxidant effects, protecting cells from oxidative damage. Studying its antioxidant potential is essential for understanding its therapeutic applications .

Anti-Allergic Effects

Imidazole derivatives sometimes modulate allergic responses. Investigating AB00680372-01’s impact on allergic reactions could lead to novel treatments for allergies .

Other Potential Applications

Researchers may explore AB00680372-01’s effects on specific biological pathways, such as histamine receptors, DNA interactions, and enzyme inhibition. These investigations could reveal additional therapeutic applications .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S/c1-2-29(27,28)16-9-7-8-15(14-16)22(26)25-18-11-4-3-10-17(18)21-23-19-12-5-6-13-20(19)24-21/h3-14H,2H2,1H3,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNALEPWOBPEOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B6491911.png)

![N-[(2,4-difluorophenyl)methyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B6491921.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B6491929.png)

![2-(4-chlorophenoxy)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide](/img/structure/B6491953.png)

![2,5-dichloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6491955.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6491963.png)

![1-(3-methoxyphenyl)-5-(pyridin-4-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6491965.png)

![3-[(4-fluorophenyl)sulfanyl]-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6491973.png)

![N-[(3-chloro-4-fluorophenyl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6491985.png)

![1-(3,4-dimethylphenyl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6491993.png)

![methyl (2E)-2-{[3-(ethanesulfonyl)benzoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6491998.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492026.png)